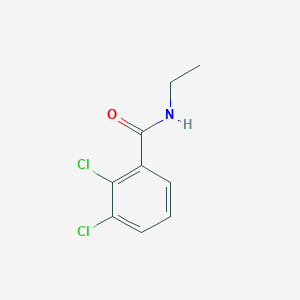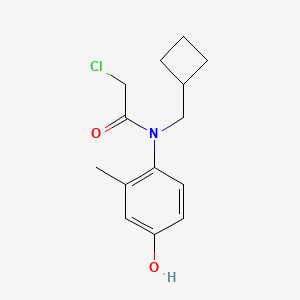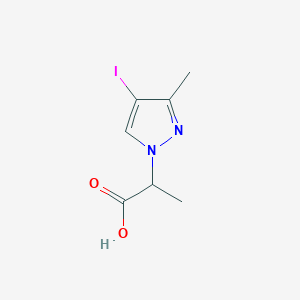
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition Studies
One application of N-phenyl-benzamide derivatives, which are structurally related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide, is in corrosion inhibition. A study showed that substituents like methoxy and nitro groups significantly impact the inhibition efficiency of these compounds on the acidic corrosion of mild steel. The research found that methoxy substituents enhance inhibition efficiency, whereas nitro substituents decrease it. The compounds displayed high efficiencies, acted as interface corrosion inhibitors, and were found to adsorb strongly at metal/electrolyte interfaces (Mishra et al., 2018).
Molecular Structural Analysis and Antioxidant Activity
Another research focused on the molecular structure and antioxidant properties of a compound structurally similar to this compound. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties. The compound exhibited significant antioxidant properties, as determined by the DPPH free radical scavenging test (Demir et al., 2015).
Synthesis and Chemical Properties
In the realm of chemical synthesis, compounds like this compound have been studied for their synthetic pathways and properties. For instance, research on the synthesis of carbazomycin B involved intermediates with structural similarities, exploring the transformation processes and reaction conditions required for synthesis (Crich & Rumthao, 2004).
Antimicrobial Properties
Compounds related to this compound have also been examined for their antimicrobial properties. A study on acylthiourea derivatives, which share structural similarities, demonstrated activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNTHZNODBDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)


![N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2828542.png)



![2-(3,3-Dimethyl-2-oxobutyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828550.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2828551.png)
